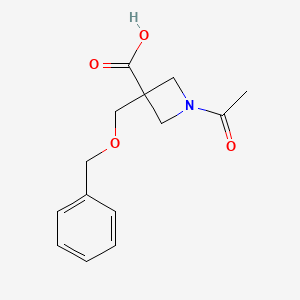
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used as a precursor in the synthesis of complex heterocyclic structures.
Catalysis: Azetidines are employed in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions.
Peptidomimetics: The compound’s structure makes it suitable for use in the design of peptidomimetic molecules.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-((benzyloxy)methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-azetidinecarboxylic acid: Another azetidine derivative with similar structural features.
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
Uniqueness
The presence of the benzyloxy group enhances its utility in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-acetyl-3-(phenylmethoxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-11(16)15-8-14(9-15,13(17)18)10-19-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18) |
InChI Key |
AZQIZWGELWVBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(COCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


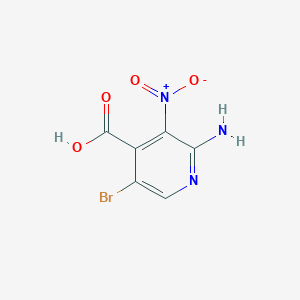
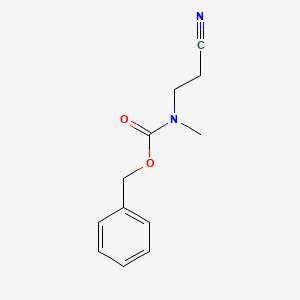
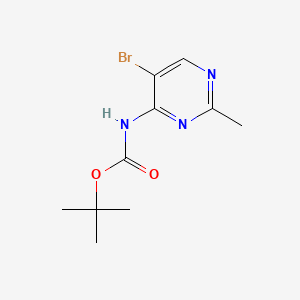

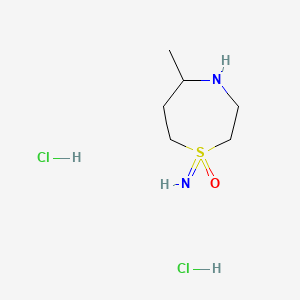
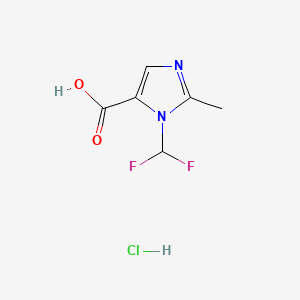
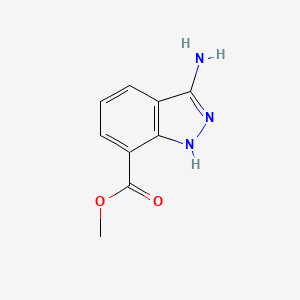
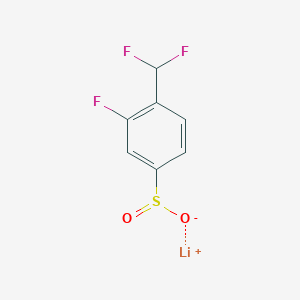
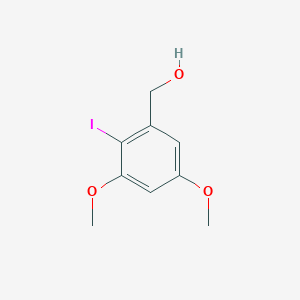
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
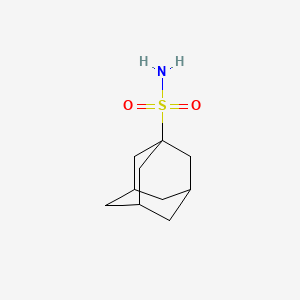
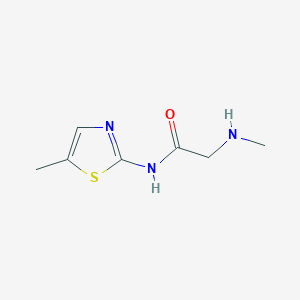

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)
